molecular formula C8H16N2 B1520608 (1-Allylpyrrolidin-3-yl)methanamine CAS No. 90346-05-7

(1-Allylpyrrolidin-3-yl)methanamine

Cat. No. B1520608
CAS RN: 90346-05-7
M. Wt: 140.23 g/mol
InChI Key: SQSLLTYAXASINB-UHFFFAOYSA-N
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Description

“(1-Allylpyrrolidin-3-yl)methanamine” is a chemical compound with the molecular formula C8H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “(1-Allylpyrrolidin-3-yl)methanamine” consists of a pyrrolidine ring with an allyl group and a methanamine group attached . The InChI code for the compound is 1S/C8H16N2/c1-2-4-10-5-3-8(6-9)7-10/h2,8H,1,3-7,9H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Allylpyrrolidin-3-yl)methanamine” include a molecular weight of 140.23 g/mol . The compound is available in solid form .

Scientific Research Applications

Catalytic Applications in Organic Chemistry

  • Synthesis of Pincer Palladacycles : Derivatives of methanamine, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and used to create unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and showed good catalytic activity and selectivity in applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Pharmacological Research

  • Novel Antidepressant Drug Candidates : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high 5-HT1A receptor affinity, selectivity, and robust antidepressant-like activity, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).

Anticonvulsant Studies

  • Synthesis of Novel Schiff Bases for Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. Several compounds showed promising activity, indicating the potential of these methanamine derivatives in developing new treatments for seizures (Pandey & Srivastava, 2011).

Anticancer Research

  • Synthesis of Palladium and Platinum Complexes for Anticancer Activity : New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine, were synthesized and characterized. These complexes exhibited significant anticancer activity against various human cancerous and noncancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes for Photocytotoxicity in Red Light : Iron(III) complexes with (pyridin-2-yl)methanamine derivatives were synthesized and showed unprecedented photocytotoxicity in red light. They were ingested in the nucleus of cells, indicating potential applications in cellular imaging and cancer therapy (Basu et al., 2014).

properties

IUPAC Name

(1-prop-2-enylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-4-10-5-3-8(6-9)7-10/h2,8H,1,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSLLTYAXASINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Allylpyrrolidin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Allylpyrrolidin-3-yl)methanamine
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Reactant of Route 6
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